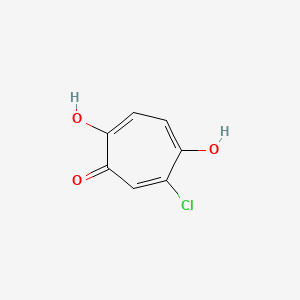
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a compound known for its aromatic seven-membered ring structure. Tropolones are notable for their chelating properties with metal ions such as iron, copper, and zinc, and they exhibit various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one typically involves the chlorination of 2,5-dihydroxycyclohepta-2,4,6-trien-1-one. This can be achieved through the reaction of 2,5-dihydroxycyclohepta-2,4,6-trien-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the chlorination process to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the development of new materials and as a chelating agent in various industrial processes
Wirkmechanismus
The mechanism of action of 6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one involves its ability to chelate metal ions, which can inhibit metalloproteases and other metal-dependent enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropolone: The parent compound with similar chelating properties.
2,5-Dihydroxycyclohepta-2,4,6-trien-1-one: The non-chlorinated analog.
2-Chloro-2,4,6-cycloheptatrien-1-one: Another chlorinated derivative with different substitution patterns.
Uniqueness
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tropolone derivatives. Its ability to chelate metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
97652-15-8 |
|---|---|
Molekularformel |
C7H5ClO3 |
Molekulargewicht |
172.56 g/mol |
IUPAC-Name |
6-chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5ClO3/c8-4-3-7(11)6(10)2-1-5(4)9/h1-3,9H,(H,10,11) |
InChI-Schlüssel |
YOAFIUWMNHSHJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=O)C(=C1)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



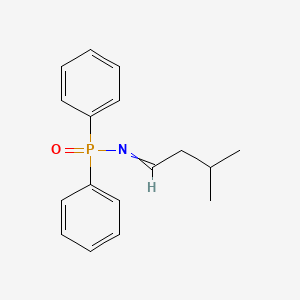
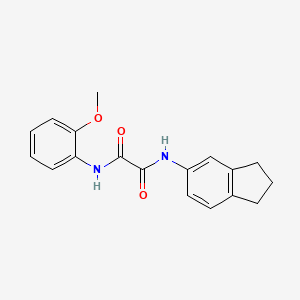
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
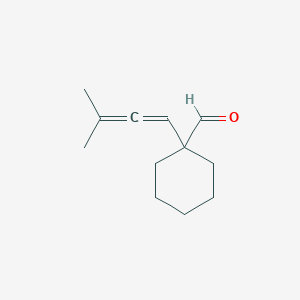
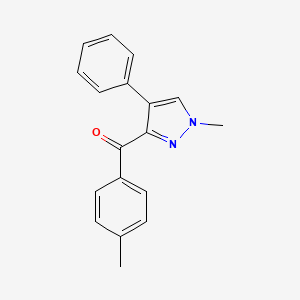

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

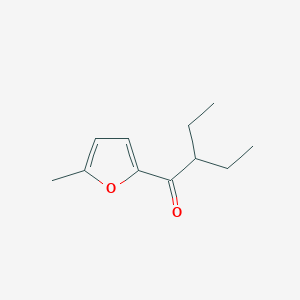


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)

